1-isopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-12(2)22-10-16(18-11-22)25(23,24)19-9-14-7-15(20-21(14)3)13-5-4-6-17-8-13/h4-8,10-12,19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSKKTDOQVRZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step reactions. The process begins with the preparation of the core heterocyclic rings, followed by the introduction of the sulfonamide group. Common synthetic routes include:
Cyclization Reactions: Formation of the imidazole and pyrazole rings through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the pyridine ring via nucleophilic substitution.
Sulfonation: Addition of the sulfonamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
1-isopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Sulfonyl/Sulfonamide Group
- Target Compound : Contains a sulfonamide group (-SO₂NH-), enhancing water solubility and bioavailability compared to sulfonyl chloride precursors.
- 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (): The sulfonyl chloride group (-SO₂Cl) is reactive, serving as a precursor for sulfonamide synthesis. Chlorine substitution increases electrophilicity but reduces stability in aqueous environments.
Heterocyclic Moieties
- Target Compound : The pyridine ring enables π-π interactions absent in analogs like 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride. This may improve binding affinity to metalloenzymes or receptors.
- N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine (): Lacks a sulfonamide group but shares a pyrazole ring. The difluoroethyl group increases lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound’s polar sulfonamide.
Physicochemical and Pharmacological Properties
| Property | Target Compound | 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride | 1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride |
|---|---|---|---|
| Molecular Weight | ~408.5 g/mol (estimated) | ~281.7 g/mol | ~291.8 g/mol |
| Solubility | Moderate (sulfonamide enhances polarity) | Low (chloride group reduces aqueous stability) | Very low (bulky cyclopentyl group) |
| Reactivity | Stable sulfonamide linkage | High (sulfonyl chloride reacts with amines, alcohols) | Moderate (cyclopentyl may sterically hinder reactions) |
| Bioactivity | Potential enzyme inhibition (inference) | Likely intermediate/precursor | Limited data; steric bulk may reduce binding |
Structural Insights from Crystallography
The SHELX system, particularly SHELXL, is instrumental in determining the crystal structures of such compounds . For example:
- Target Compound : Likely exhibits planar geometry at the imidazole and pyridine rings, with sulfonamide oxygen atoms participating in hydrogen-bonding networks.
- Analogs : Sulfonyl chloride derivatives may show distorted geometries due to steric clashes (e.g., cyclopentyl group) or electron-withdrawing effects (e.g., chlorine).
Key Differentiators and Implications
Pyridine vs.
Isopropyl vs. Cyclopentyl : The isopropyl group balances lipophilicity and steric effects, whereas cyclopentyl analogs may suffer from reduced solubility and synthetic versatility .
Sulfonamide Stability : The sulfonamide group enhances metabolic stability compared to reactive sulfonyl chlorides, making the target compound more suitable for drug development.
Biological Activity
1-Isopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H19N5O2S |
| Molecular Weight | 335.41 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Anticancer Properties
Recent research highlights the anticancer potential of pyrazole derivatives, including this compound. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
- MCF7 Cell Line : The compound showed promising activity with a GI50 value of 3.79 µM, indicating effective growth inhibition.
- NCI-H460 Cell Line : Demonstrated an LC50 value of 42.30 µM, suggesting potential for lung cancer treatment.
These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest, similar to other pyrazole derivatives .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or enzymes associated with cancer progression. For instance, related studies have identified that certain pyrazole derivatives inhibit Aurora-A kinase, which is crucial for cell division and proliferation . This inhibition could lead to reduced tumor growth and increased apoptosis in cancer cells.
Study Summaries
- Antitumor Activity : A study by Wei et al. (2022) evaluated several pyrazole derivatives for their antitumor activity and found that compounds similar to this compound exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values ranging from 0.08 µM to 49.85 µM .
- Inhibition of Kinases : Research has indicated that pyrazole compounds can selectively inhibit kinases like CDK2 and Aurora-A, which are critical in cancer cell proliferation. For instance, one derivative demonstrated an IC50 value of 25 nM against CDK2 .
- Cytotoxicity Assessment : In studies assessing cytotoxicity against various cell lines (e.g., HepG2, MCF7), compounds structurally related to the target compound showed IC50 values as low as 0.39 µM, indicating strong potential as therapeutic agents in cancer treatment .
Comparative Data Table
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-Isopropyl-N-(...) | MCF7 | 3.79 | Apoptosis induction |
| Similar Pyrazole Derivative | NCI-H460 | 42.30 | Aurora-A kinase inhibition |
| Another Pyrazole | A549 | 0.08 | CDK2 inhibition |
Q & A
Q. Key factors affecting yield :
- Solvent polarity (DMF enhances nucleophilicity).
- Catalyst choice (strong bases improve coupling efficiency).
- Temperature control (microwave irradiation accelerates kinetics) .
What spectroscopic techniques are critical for characterizing the compound’s structure?
Q. Basic
- H/C NMR : Identify substituent environments (e.g., pyridinyl protons at δ 8.6–9.0 ppm, sulfonamide NH at δ 11.5 ppm) .
- HRMS : Confirm molecular weight (e.g., ESI-MS m/z: 392.2 [M+H]) .
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm) .
Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
How can researchers resolve discrepancies in biological activity data across different enzyme inhibition assays?
Advanced
Contradictions may arise from:
- Assay conditions : pH, ionic strength, or ATP concentration variations in kinase assays. Standardize protocols using controls like staurosporine .
- Solubility limitations : Use co-solvents (e.g., DMSO ≤1%) or surfactants (Tween-80) to maintain compound stability .
- Cell-line specificity : Validate activity in multiple models (e.g., HEK293 vs. HeLa) to rule out off-target effects .
Methodological solution : Perform dose-response curves (IC) with replicates and statistical analysis (e.g., ANOVA) to confirm reproducibility .
What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
Q. Advanced
- Salt formation : Convert sulfonamide to sodium or hydrochloride salts to enhance aqueous solubility .
- Nanoformulation : Use liposomal encapsulation or PEGylation to improve bioavailability .
- Co-solvents : Ethanol/Cremophor EL mixtures (1:1 v/v) for intravenous administration .
Validation : Monitor pharmacokinetics (C, AUC) via LC-MS/MS in rodent models .
What in vitro assays are suitable for preliminary evaluation of its kinase inhibition potential?
Q. Basic
- Fluorescence-based assays : Measure ATP competition using ADP-Glo™ Kinase Assay .
- Cellular proliferation assays : Use MTT or CellTiter-Glo in cancer lines (e.g., MCF-7) .
- Western blotting : Verify downstream signaling (e.g., phosphorylated ERK/AKT) .
Controls : Include reference inhibitors (e.g., imatinib for tyrosine kinases) .
How to design experiments to assess the impact of pyridinyl group substitution on target binding affinity?
Q. Advanced
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with halogens or methyl groups at pyridinyl positions .
- Molecular docking : Use software (AutoDock Vina) to model interactions with kinase ATP pockets (e.g., p38 MAPK) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, K) .
Data interpretation : Corrogate docking scores (binding energy < -8 kcal/mol) with IC values .
What are the key considerations in selecting catalysts for the sulfonamide coupling step?
Q. Basic
- Base catalysts : KCO (for polar aprotic solvents) or TEA (for THF) to deprotonate sulfonamide NH .
- Microwave compatibility : Use NaH or CsCO for rapid, high-yield reactions .
- Side reactions : Avoid prolonged heating to prevent imidazole ring decomposition .
Optimization : Screen catalysts in small-scale reactions (mg) before scaling up .
How can researchers address low yields in the final coupling step of the synthesis?
Q. Advanced
- Solvent optimization : Switch from DMF to DMAc or NMP for better intermediate solubility .
- Microwave assistance : Reduce thermal degradation (e.g., 100°C for 30 minutes vs. 12-hour reflux) .
- Protecting groups : Temporarily block reactive sites (e.g., imidazole NH with Boc) to prevent side reactions .
Troubleshooting : Monitor reaction progress via TLC (R = 0.3 in ethyl acetate/hexane) .
What computational methods predict the compound’s interaction with off-target proteins?
Q. Advanced
- Molecular dynamics (MD) simulations : Analyze stability in binding pockets (GROMACS, AMBER) over 100-ns trajectories .
- Pharmacophore modeling : Identify shared features (e.g., hydrogen-bond acceptors) with known off-targets (e.g., COX-2) .
- Proteome-wide docking : Use virtual screening (Schrödinger Glide) against structural databases (PDB) .
Validation : Test top predicted off-targets in radioligand binding assays .
How to determine the compound’s stability under physiological conditions?
Q. Basic
- HPLC stability assays : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours .
- Degradation products : Identify via LC-MS (e.g., sulfonic acid derivatives from hydrolysis) .
- Light sensitivity : Store in amber vials if UV-Vis shows photodegradation (λ shift) .
Recommendation : Use lyophilization for long-term storage (-80°C, desiccated) .
Table 1. Comparison of Synthesis Methods for Pyrazole-Sulfonamide Derivatives
| Method | Solvent | Catalyst | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| Conventional Reflux | DMF | KCO | 65–70 | 24 h | |
| Microwave-Assisted | DMF/EtOH | NaH | 85 | 2 h | |
| Room Temperature | THF | TEA | 50 | 48 h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
